1-(3-Chlorophenyl)-7-methyl-2-(5-methyl-1,2-oxazol-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
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Overview
Description
1-(3-Chlorophenyl)-7-methyl-2-(5-methyl-1,2-oxazol-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound that belongs to the class of phenyl-1,3-oxazoles. These compounds are known for their aromatic heterocyclic structures, which contain a 1,3-oxazole ring substituted at one or more positions by a phenyl group
Preparation Methods
The synthesis of 1-(3-Chlorophenyl)-7-methyl-2-(5-methyl-1,2-oxazol-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves several steps. One common method includes the cyclization of β-hydroxy amides to oxazolines using reagents like DAST and Deoxo-Fluor . The reaction conditions typically involve mild temperatures and specific catalysts to ensure high yields and purity. Industrial production methods may involve scaling up these reactions using continuous flow reactors to maintain consistent quality and efficiency.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxazole derivatives.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride, resulting in the formation of reduced oxazole compounds.
Scientific Research Applications
1-(3-Chlorophenyl)-7-methyl-2-(5-methyl-1,2-oxazol-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceuticals due to its biological activity.
Biology: The compound is studied for its potential antimicrobial and anticancer properties.
Materials Science: It is explored for its use in the development of new materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and the structure of the compound .
Comparison with Similar Compounds
Similar compounds to 1-(3-Chlorophenyl)-7-methyl-2-(5-methyl-1,2-oxazol-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione include other phenyl-1,3-oxazoles and their derivatives . These compounds share similar structural features but may differ in their substituents, leading to variations in their chemical and biological properties.
Properties
Molecular Formula |
C22H15ClN2O4 |
---|---|
Molecular Weight |
406.8 g/mol |
IUPAC Name |
1-(3-chlorophenyl)-7-methyl-2-(5-methyl-1,2-oxazol-3-yl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C22H15ClN2O4/c1-11-6-7-16-15(8-11)20(26)18-19(13-4-3-5-14(23)10-13)25(22(27)21(18)28-16)17-9-12(2)29-24-17/h3-10,19H,1-2H3 |
InChI Key |
FEYQOIJNTLWXBR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)OC3=C(C2=O)C(N(C3=O)C4=NOC(=C4)C)C5=CC(=CC=C5)Cl |
Origin of Product |
United States |
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